![molecular formula C53H75ClN6O15S B10801016 (2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B10801016.png)
(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-SMCC-DM1 involves the conjugation of DM1 to an antibody through a non-cleavable thioether linker, N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC) . The process begins with the reaction of lysine residues on the antibody with the N-hydroxysuccinimide ester moiety of SMCC. This is followed by linking the thiol group of DM1 with the maleimide group on SMCC .
Industrial Production Methods
In industrial settings, the production of Lys-SMCC-DM1 involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Lys-SMCC-DM1 undergoes several types of chemical reactions, including:
Substitution Reactions: The thiol group of DM1 reacts with the maleimide group on SMCC to form a stable thioether bond.
Common Reagents and Conditions
N-hydroxysuccinimide ester: Used for the initial reaction with lysine residues.
Thiol group of DM1: Reacts with the maleimide group on SMCC.
Major Products Formed
The major product formed from these reactions is Lys-SMCC-DM1, a stable conjugate that retains the cytotoxic properties of DM1 while being linked to the antibody .
Scientific Research Applications
Lys-SMCC-DM1 is extensively used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the efficacy of ADCs in targeting and killing cancer cells, especially in breast cancer.
Drug Delivery Systems: Researchers use Lys-SMCC-DM1 to develop and optimize ADCs for targeted drug delivery.
Biological Studies: The compound is used to investigate the mechanisms of action of ADCs and their interactions with cellular targets.
Mechanism of Action
Lys-SMCC-DM1 exerts its effects by inhibiting tubulin polymerization, which is essential for cell division . The compound is internalized by cancer cells through receptor-mediated endocytosis. Once inside the cell, the linker is degraded, releasing DM1, which binds to tubulin and disrupts the microtubule network, leading to cell death .
Comparison with Similar Compounds
Lys-SMCC-DM1 is unique due to its non-cleavable linker, which provides greater stability in systemic circulation compared to other ADCs with cleavable linkers . Similar compounds include:
MCC-DM1: Another metabolite of T-DM1 with similar properties.
MMAE: A payload used in other ADCs, known for its bystander killing effect.
Lys-SMCC-DM1 stands out due to its stability and targeted delivery, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C53H75ClN6O15S |
|---|---|
Molecular Weight |
1103.7 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1 |
InChI Key |
UBRZDBDIKWWPEN-ANAFPORDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS[C@H]5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


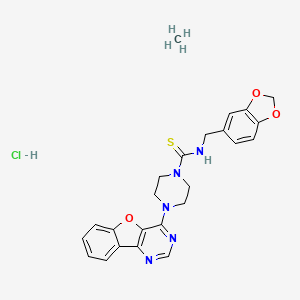
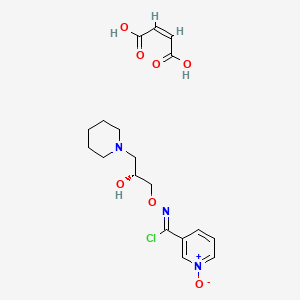
![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)
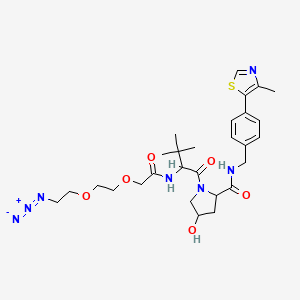


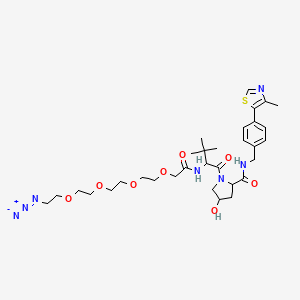

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)
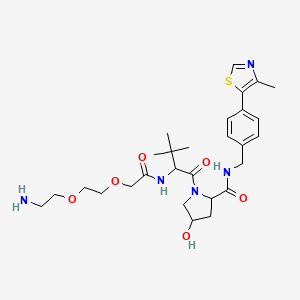
![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B10801010.png)

